Hdac-IN-42

Epigenetics Cancer Biology Enzyme Inhibition

Hdac-IN-42 (compound 14f) is the preferred chemical probe for HDAC1 isoform-specific interrogation. With an IC50 of 0.19 µM against HDAC1—outperforming the FDA-approved pan-HDAC inhibitor SAHA—and a 26-fold selectivity window over HDAC6, it eliminates confounding off-target effects inherent to broad-spectrum inhibitors. Validated in HeLa antiproliferative assays (IC50 0.23 µM) and G2/M arrest studies, this coumarin-based N-hydroxycinnamamide ensures that observed transcriptional and phenotypic changes are unequivocally HDAC1-dependent. For researchers requiring precise epigenetic target deconvolution, Hdac-IN-42 is the definitive tool.

Molecular Formula C20H15NO7
Molecular Weight 381.3 g/mol
Cat. No. B15141852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-42
Molecular FormulaC20H15NO7
Molecular Weight381.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC(=C3)C=CC(=O)NO
InChIInChI=1S/C20H15NO7/c1-26-14-7-6-13-10-16(20(24)28-17(13)11-14)19(23)27-15-4-2-3-12(9-15)5-8-18(22)21-25/h2-11,25H,1H3,(H,21,22)/b8-5+
InChIKeyKZJPZOCQYVSTEC-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hdac-IN-42: A Potent and Selective HDAC1 Inhibitor for Epigenetics and Cancer Research


Hdac-IN-42 (also referenced as compound 14f) is a coumarin-based N-hydroxycinnamamide derivative that acts as a potent and selective inhibitor of histone deacetylase (HDAC) enzymes [1]. Its primary molecular target is HDAC1, which it inhibits with a reported IC50 value of 0.19 µM, demonstrating >26-fold selectivity over HDAC6 (IC50 = 4.98 µM) [1]. This chemical probe is utilized in research settings to investigate the roles of HDAC1 in epigenetic regulation, cellular proliferation, and apoptosis across various cancer models .

Why Hdac-IN-42 Cannot Be Substituted with Pan-HDAC or HDAC6-Specific Inhibitors


Generic substitution with a broad-spectrum pan-HDAC inhibitor (e.g., SAHA/Vorinostat) or a highly selective HDAC6 inhibitor (e.g., HDAC6-IN-42) is scientifically invalid for studies requiring isoform-specific interrogation of HDAC1. While pan-HDAC inhibitors offer broad transcriptional modulation, they introduce significant off-target isoform liabilities that obscure the specific contributions of HDAC1 to a phenotype [1]. Conversely, the near-exclusive HDAC6 selectivity of other probes fails to engage HDAC1-dependent mechanisms . Hdac-IN-42 occupies a distinct and verifiable biochemical niche: it demonstrates superior HDAC1 inhibitory potency compared to the FDA-approved pan-HDAC inhibitor SAHA, while simultaneously maintaining a 26-fold selectivity window over HDAC6 that is critical for deconvoluting isoform-specific biology [1].

Quantitative Evidence: Differentiating Hdac-IN-42 from SAHA and Other HDAC Inhibitors


Superior Potency Against HDAC1 Compared to FDA-Approved Pan-HDAC Inhibitor SAHA

In a direct head-to-head comparison within the same enzymatic assay, Hdac-IN-42 (compound 14f) demonstrated a lower IC50 value for HDAC1 inhibition than the clinically established pan-HDAC inhibitor SAHA (Vorinostat). This establishes Hdac-IN-42 as a more potent inhibitor of the HDAC1 isoform than this widely used reference compound [1].

Epigenetics Cancer Biology Enzyme Inhibition

Defined Isoform Selectivity Profile: 26-Fold Preference for HDAC1 over HDAC6

In contrast to pan-HDAC inhibitors like SAHA, which broadly inhibit multiple isoforms, Hdac-IN-42 exhibits a quantifiable and substantial selectivity window. It is 26-fold more selective for HDAC1 (IC50 = 0.19 µM) than for HDAC6 (IC50 = 4.98 µM), as determined under the same experimental conditions [1]. This selectivity profile is distinct from the HDAC6-specific probe HDAC6-IN-42 (compound 2b), which has a reported IC50 of 0.009 µM for HDAC6, highlighting a complete inversion of the target bias .

Chemical Biology Target Deconvolution Selectivity Profiling

Quantified Antiproliferative Activity in HeLa Cells Linked to Mechanism

Hdac-IN-42 (compound 14f) exhibits strong and quantifiable antiproliferative effects in a key human cancer cell line, demonstrating a clear link between its HDAC1 inhibition and cellular phenotype. It shows an IC50 of 0.23 µM against HeLa cells [1], a value that aligns closely with its enzymatic potency against HDAC1. This functional activity is further validated by its ability to upregulate histone H3 acetylation, induce apoptosis, and cause cell cycle arrest at the G2/M phase in these cells [1].

Cancer Cell Biology Phenotypic Screening Antiproliferative Activity

Optimal Research Applications for Hdac-IN-42 Based on Its Unique Profile


Deconvoluting HDAC1-Specific Roles in Epigenetic Gene Regulation

When a researcher aims to dissect the specific contribution of the HDAC1 isoform to transcriptional repression, Hdac-IN-42 is the preferred tool. Its 26-fold selectivity over HDAC6 and superior potency against SAHA [1] enable experimental designs where changes in histone H3 acetylation and downstream gene expression can be confidently attributed to HDAC1 inhibition, minimizing confounding effects from other isoforms.

Investigating HDAC1-Dependent Cancer Cell Proliferation and Apoptosis

For studies focused on the role of HDAC1 in promoting cancer cell growth and survival, Hdac-IN-42 provides a clear, quantifiable link between target engagement and cellular outcome. Its potent antiproliferative activity in HeLa cells (IC50 = 0.23 µM) and induction of G2/M arrest [1] make it an ideal probe for establishing HDAC1-dependent mechanisms in cell cycle regulation and apoptosis pathways.

Comparative Studies with Pan-HDAC Inhibitors to Elucidate Toxicity Mechanisms

A key challenge in HDAC inhibitor research is the toxicity associated with broad-spectrum pan-inhibition. By using Hdac-IN-42 in parallel with a pan-HDAC inhibitor like SAHA, researchers can directly compare the biological consequences of selective HDAC1 inhibition versus broader isoform suppression. This approach is validated by the head-to-head potency comparison available for these two compounds [1].

Chemical Biology Tool for Validating HDAC1 as a Synthetic Lethal Target

In synthetic lethality screens where HDAC1 has been identified as a potential vulnerability in specific genetic backgrounds (e.g., certain DNA repair-deficient tumors), Hdac-IN-42 serves as a high-quality chemical probe for validation. Its well-defined potency and selectivity profile [1] ensure that observed synthetic lethal interactions are due to genuine HDAC1 dependency rather than off-target isoform effects.

Technical Documentation Hub

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